molecular formula C26H24N4O4S B2610957 1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide CAS No. 1105207-89-3

1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide

Cat. No. B2610957
CAS RN: 1105207-89-3
M. Wt: 488.56
InChI Key: NKMOKDRMZUGSNB-UHFFFAOYSA-N
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Description

1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)indoline-5-sulfonamide and its derivatives have been extensively studied for their antibacterial and antifungal properties. Several studies reveal the synthesis of compounds related to this chemical structure and their subsequent evaluation against various microbial strains. For instance, compounds synthesized with structural similarities have shown efficacy against bacteria like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like C. albicans, A. niger, and A. clavatus (Desai et al., 2007), (Vanparia et al., 2013).

Antioxidant Properties

The compound and its derivatives have also been evaluated for their antioxidant properties. Certain derivatives have been found effective as antioxidant additives for lubricating oils, suggesting potential industrial applications (Habib et al., 2014).

Antimicrobial and Pharmacological Activities

Moreover, the compound's derivatives are also explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Various substituted derivatives of the compound have been synthesized and tested for a broad range of biological and pharmacological activities, demonstrating its potential as a versatile pharmacological agent (Patel et al., 2009).

Mechanism of Action

    Target of action

    Indole derivatives are known to bind with high affinity to multiple receptors

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure

    Result of action

    The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

    Action environment

    The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors

properties

IUPAC Name

1-acetyl-2-methyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-16-13-19-14-22(10-12-25(19)29(16)18(3)31)35(33,34)28-20-9-11-24-23(15-20)26(32)30(17(2)27-24)21-7-5-4-6-8-21/h4-12,14-16,28H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMOKDRMZUGSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.